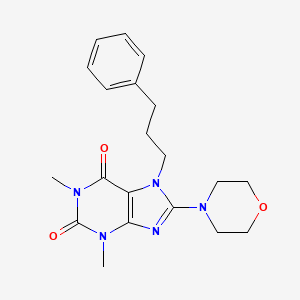

1,3-dimethyl-8-morpholino-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

1,3-dimethyl-8-morpholin-4-yl-7-(3-phenylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O3/c1-22-17-16(18(26)23(2)20(22)27)25(10-6-9-15-7-4-3-5-8-15)19(21-17)24-11-13-28-14-12-24/h3-5,7-8H,6,9-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCVQVFEFYBPMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-morpholino-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Substitution Reactions: The purine core undergoes substitution reactions to introduce the dimethyl and morpholino groups.

Alkylation: The phenylpropyl group is introduced through an alkylation reaction, often using a suitable alkyl halide.

Reaction Conditions: These reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include:

Batch vs. Continuous Processes: Depending on the demand, the production can be carried out in batch reactors or continuous flow systems.

Purification: Advanced purification techniques, such as chromatography and recrystallization, are employed to obtain the compound in high purity.

Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-morpholino-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1,3-Dimethyl-8-morpholino-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione exhibits a range of biological activities that make it a valuable compound for research:

Anticancer Properties

Research indicates that purine derivatives can exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. The compound has been shown to inhibit the proliferation of various cancer cell lines in vitro, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. It can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This makes it a candidate for treating inflammatory diseases and conditions.

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects against neurodegenerative diseases. It has been observed to protect neuronal cells from oxidative stress and apoptosis in experimental models.

Pharmacological Applications

The pharmacological applications of this compound are diverse:

Drug Development

Due to its biological activity profile, this compound is being investigated for its potential use in developing new pharmaceuticals targeting cancer and inflammatory diseases.

Research Tool

As a kinase inhibitor, it serves as a research tool in studying signaling pathways associated with cancer and inflammation. Its ability to selectively inhibit certain kinases allows researchers to dissect complex cellular mechanisms.

Case Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of various purine derivatives, including this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) at micromolar concentrations.

Case Study 2: Anti-inflammatory Mechanism

A study conducted on animal models of arthritis demonstrated that treatment with the compound resulted in reduced swelling and inflammation markers compared to control groups. The mechanism was linked to the inhibition of NF-kB signaling pathways.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-morpholino-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

Receptors: It may bind to specific receptors, modulating cellular signaling pathways.

Pathways: The compound’s effects on molecular pathways can lead to various biological outcomes, such as altered gene expression or protein function.

Comparison with Similar Compounds

Substituent Variations at Position 8

- Morpholino Group (Target Compound): The morpholino group (C$4$H$8$NO) contributes to polarity and hydrogen-bond acceptor capacity, contrasting with: Trifluoropropyl (Compound 3-29A, ): The 3,3,3-trifluoropropyl group (CF$3$-CH$2$-CH$_2$-) is electron-withdrawing, increasing metabolic stability but reducing solubility compared to morpholino.

Substituent Variations at Position 7

- 3-Phenylpropyl (Target Compound): This arylalkyl chain adds steric bulk and lipophilicity, which may influence receptor binding. Analogous groups include: Trifluoromethylphenyl (Compound 46, ): Aromatic substituents with electron-withdrawing groups (e.g., CF$_3$) modulate electronic properties and binding affinity.

Core Structure Modifications

- Simplified Analog (CAS 318271-91-9, ): 3-Methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione lacks the 1-methyl and 7-(3-phenylpropyl) groups. Its molecular weight (251.24 g/mol) is significantly lower than the target compound (412.44 g/mol), highlighting the impact of additional substituents on physicochemical properties .

Physicochemical and Spectral Data Comparison

Biological Activity

1,3-Dimethyl-8-morpholino-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as a purine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from diverse sources, including case studies and research data.

Chemical Structure and Properties

The compound's chemical formula is , and it features a complex structure that includes a purine core with morpholino and phenylpropyl substituents. The molecular structure can be represented as follows:

This structural complexity is believed to contribute to its varied biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate signaling pathways and enzymatic activities, which may lead to therapeutic effects in various diseases.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines. For example, it demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, indicating that it may help in conditions like Alzheimer's disease by reducing oxidative stress in neuronal cells .

- Anti-inflammatory Properties : The compound has been observed to inhibit pro-inflammatory cytokines in cell culture models, suggesting its utility in treating inflammatory diseases .

Case Studies

- Breast Cancer Treatment : A study investigated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability and an increase in apoptosis markers. The study concluded that the compound could be a promising candidate for breast cancer therapy .

- Neuroprotection : In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in reduced neuronal death and improved functional outcomes .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.